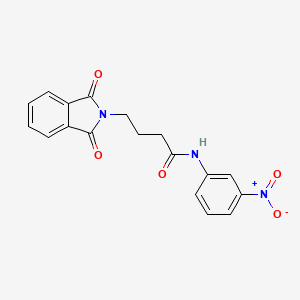
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer and inflammation. It has also been used as a tool compound for studying the role of specific proteins and enzymes in biological pathways.
Mecanismo De Acción
The mechanism of action for 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as protein kinase C and phosphodiesterase. This inhibition can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as proliferation and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide in lab experiments include its potency and selectivity for specific enzymes. This compound can be used as a tool compound for studying the role of specific proteins and enzymes in biological pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of analogs with improved potency and selectivity for specific enzymes.
3. Evaluation of this compound as a potential therapeutic agent for various diseases.
4. Studies on the potential toxicity of this compound and its effects on normal cells.
5. Investigation of the effects of this compound on other cellular processes such as apoptosis and autophagy.
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and its effects on normal cells.
Métodos De Síntesis
The synthesis method for 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide involves the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized and can be scaled up for larger quantities of the compound.
Propiedades
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O2/c1-6-4-9(15-18-6)13-10(17)5-16-8(3)11(12)7(2)14-16/h4H,5H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZIUJOJJAJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=C(C(=N2)C)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)


![N-(3-chloro-4-methoxyphenyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6088865.png)

![6-ethyl-5-methyl-2-(4-pyridinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6088887.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
![N-ethyl-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B6088893.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![3-tert-butyl-5-(2-chloro-4,6-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6088916.png)
![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)
![4-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B6088931.png)